N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzoyl hydrazide with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A (MAO-A), by binding to their active sites. This inhibition can lead to the modulation of neurotransmitter levels and other biochemical processes. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Uniqueness
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific structural features, such as the thiadiazole ring and the methoxyphenyl groupCompared to similar compounds, it may exhibit different biological activities and interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)11(17)14-13-16-15-12(19-13)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17) |
InChI Key |
BVRPIZIUBWTCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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